molecular formula C8H17Cl2N2O2P B13436648 3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

3-Butenyl N,N-Bis(2-chloroethyl-d2)phosphorodiamidate

Cat. No.: B13436648
M. Wt: 279.13 g/mol
InChI Key: UBJAZFXJPCTQTQ-CQOLUAMGSA-N
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Description

O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate: is a synthetic organophosphorus compound It is characterized by the presence of a butenyl group and two deuterium-labeled chloroethyl groups attached to a phosphorodiamidate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate typically involves the reaction of 3-butenyl alcohol with phosphorus oxychloride to form the corresponding phosphorochloridate intermediate. This intermediate is then reacted with N,N-bis(2-chloroethyl-d2)amine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate can undergo various chemical reactions, including:

    Oxidation: The butenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Epoxides or diols derived from the butenyl group.

    Reduction: Ethyl-substituted phosphorodiamidates.

    Substitution: Amino or thiol-substituted phosphorodiamidates.

Scientific Research Applications

O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell proliferation.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen or oxygen, in DNA, proteins, and other biomolecules. This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription. The molecular targets and pathways involved include DNA alkylation, protein modification, and enzyme inhibition.

Comparison with Similar Compounds

    O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate: Similar structure but without deuterium labeling.

    O-(3-Butenyl)-N,N-bis(2-bromoethyl)phosphorodiamidate: Similar structure with bromoethyl groups instead of chloroethyl groups.

    O-(3-Butenyl)-N,N-bis(2-iodoethyl)phosphorodiamidate: Similar structure with iodoethyl groups instead of chloroethyl groups.

Uniqueness: O-(3-Butenyl)-N,N-bis(2-chloroethyl-d2)phosphorodiamidate is unique due to the presence of deuterium-labeled chloroethyl groups. This labeling can provide insights into reaction mechanisms and metabolic pathways by allowing the tracking of the compound in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Properties

Molecular Formula

C8H17Cl2N2O2P

Molecular Weight

279.13 g/mol

IUPAC Name

N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine

InChI

InChI=1S/C8H17Cl2N2O2P/c1-2-3-8-14-15(11,13)12(6-4-9)7-5-10/h2H,1,3-8H2,(H2,11,13)/i4D2,5D2

InChI Key

UBJAZFXJPCTQTQ-CQOLUAMGSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC=C)Cl

Canonical SMILES

C=CCCOP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

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